![molecular formula C11H13N3O2 B8218469 (2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B8218469.png)
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid
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Overview
Description
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxyl group, and a unique pyrrolo[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid typically involves multi-step organic synthesis. One common approach is the use of a chiral auxiliary to introduce the stereochemistry at the 2-position. The reaction conditions often involve the use of protecting groups to safeguard functional groups during the synthesis process. For example, the amino group may be protected using a Boc (tert-butoxycarbonyl) group, and the carboxyl group may be protected as a methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid has shown promise as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:
- Kinase Inhibition : The compound is being investigated for its ability to inhibit specific kinases involved in cancer progression. Kinases are critical in signaling pathways that regulate cell growth and proliferation, making them key targets for cancer therapy .
- Neuropharmacology : The pyrrolopyridine moiety may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. Research indicates that compounds with similar structures can modulate serotonin and dopamine receptors .
Biochemical Studies
The compound's unique structure allows it to interact with various biological targets, making it useful for:
- Enzyme Activity Modulation : Studies have shown that derivatives of pyrrolopyridines can act as enzyme inhibitors or activators, affecting metabolic pathways. This application is crucial in drug development where modulation of enzyme activity can lead to therapeutic effects .
- Receptor Binding Studies : The binding affinity of this compound to certain receptors is under investigation, which could provide insights into its mechanism of action and therapeutic potential .
Case Study 1: Kinase Inhibition
A study published in 2013 evaluated various pyrrolopyridine derivatives for their kinase inhibitory activities. The results indicated that certain modifications to the pyrrolopyridine structure significantly enhanced potency against specific kinase targets associated with cancer . This study underscores the importance of structural optimization in the development of effective kinase inhibitors.
Case Study 2: Neuropharmacological Effects
Research conducted on a series of pyrrolopyridine derivatives demonstrated their effects on serotonin receptors. The findings suggested that these compounds could potentially serve as antidepressants by enhancing serotonin signaling pathways. This opens avenues for further exploration of this compound in psychiatric medicine .
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolo[2,3-b]pyridine moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: A compound with a similar amino group but different structural features.
2-Chloroethylamine: Another compound with a similar functional group but different reactivity.
3-Bromopropylamine: A compound with a similar alkyl chain but different halogen substitution.
Uniqueness
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid is unique due to its pyrrolo[2,3-b]pyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and makes it a valuable compound for various applications.
Biological Activity
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid, with the CAS number 1638744-79-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- IUPAC Name : (R)-2-amino-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- Structure : The compound features a pyrrolopyridine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases. Research indicates that it may act as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including cell survival and proliferation .
Pharmacological Properties
-
Anticancer Activity :
- Studies have shown that derivatives of pyrrolopyridine compounds exhibit selective cytotoxicity against cancer cells. For instance, compounds similar to this compound have demonstrated effectiveness in reducing cell viability in various cancer cell lines .
- A notable study highlighted the compound's ability to inhibit the migration of A549 non-small cell lung cancer cells by targeting specific pathways involved in cancer progression .
- Antioxidant Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Properties
IUPAC Name |
(2R)-2-amino-3-(1-methylpyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-6-7(5-9(12)11(15)16)8-3-2-4-13-10(8)14/h2-4,6,9H,5,12H2,1H3,(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBNBJIABCDCQ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=C1N=CC=C2)C[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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